molecular formula C10H8BrFN2O B14777741 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

Cat. No.: B14777741
M. Wt: 271.09 g/mol
InChI Key: INQWNEZYPUKPNH-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 8th position, a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction , where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to form the naphthyridine skeleton .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, including halogenation, methylation, and methoxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
  • 8-Bromo-7-fluoro-2-methoxy-4-hydroxy-1,5-naphthyridine
  • 8-Bromo-7-fluoro-2-methoxy-4-ethyl-1,5-naphthyridine

Uniqueness

8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine

InChI

InChI=1S/C10H8BrFN2O/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,1-2H3

InChI Key

INQWNEZYPUKPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=CN=C12)F)Br)OC

Origin of Product

United States

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